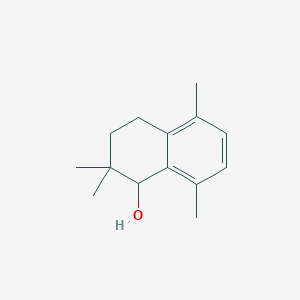
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is an organic compound with the molecular formula C14H20O. This compound is a derivative of naphthalene and is characterized by the presence of four methyl groups and a hydroxyl group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the reduction of the double bonds in the naphthalene ring, followed by the addition of methyl groups and a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled to ensure the complete reduction of the naphthalene ring and the selective addition of the desired functional groups.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups contribute to the hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol can be compared with other similar compounds, such as:
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-amine: An amine derivative with distinct chemical properties and applications.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-10(2)12-11(9)7-8-14(3,4)13(12)15/h5-6,13,15H,7-8H2,1-4H3 |
Clave InChI |
KTPKZALUFMLVPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC(C(C2=C(C=C1)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


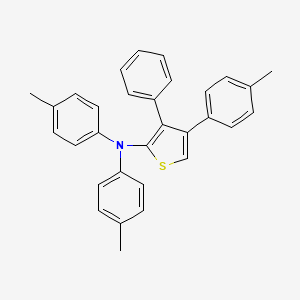
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
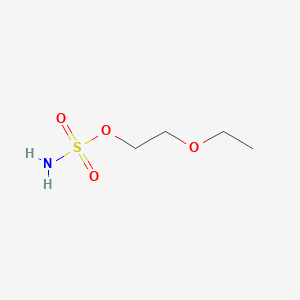
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
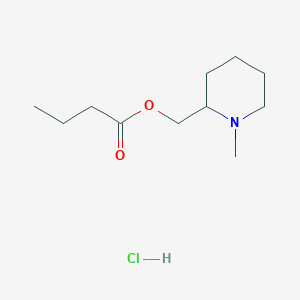
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

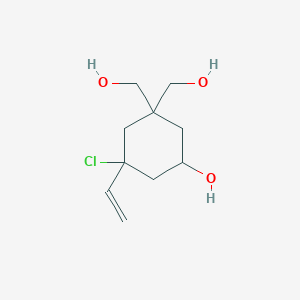
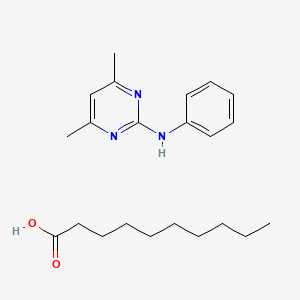

![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

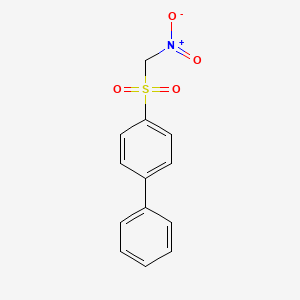
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
